molecular formula C6H7N3O2 B021948 2-Amino-3-methyl-5-nitropyridine CAS No. 18344-51-9

2-Amino-3-methyl-5-nitropyridine

Cat. No.: B021948
CAS No.: 18344-51-9
M. Wt: 153.14 g/mol
InChI Key: JLPYUDJJBGYXEZ-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-5-nitropyridine is a nitrogen-based heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a fundamental structure in many biologically active compounds. Pyridine and its derivatives are known for their wide range of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-methyl-5-nitropyridine can be synthesized through various methods. One common approach involves the nitration of 2-amino-3-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Scientific Research Applications

Chemistry

2A3M5NP serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, facilitates the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving 2-Amino-3-methyl-5-nitropyridine

Reaction TypeDescriptionCommon Reagents
ReductionNitro group can be reduced to an amino groupHydrazine hydrate
SubstitutionNucleophilic substitution with aminesAmmonia, primary/secondary amines

Biology

Research has indicated that derivatives of 2A3M5NP exhibit potential antimicrobial and antiproliferative activities. Studies suggest that these derivatives may interact with biological targets, leading to therapeutic effects against various diseases.

Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that specific derivatives of 2A3M5NP displayed significant antimicrobial activity against gram-positive and gram-negative bacteria. This highlights its potential use as a lead compound in drug discovery for infectious diseases .

Medicine

Ongoing research is exploring the therapeutic potential of 2A3M5NP in treating various diseases. Its structural features allow it to interact with biological pathways effectively, making it a candidate for further pharmacological studies.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionStatus
Antimicrobial AgentsPotential use in developing new antibioticsUnder investigation
Cancer TreatmentStudies on antiproliferative effectsEarly-stage research
Neuroprotective AgentsInvestigating effects on neurodegenerative diseasesPreclinical studies

Industrial Applications

In addition to its research applications, 2A3M5NP is utilized in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it an essential compound in various industrial processes.

Table 3: Industrial Uses of this compound

IndustryApplication
DyesIntermediate in dye synthesis
AgrochemicalsComponent in pesticide formulations
PharmaceuticalsBuilding block for drug synthesis

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. The presence of both amino and nitro groups on the pyridine ring allows for diverse chemical modifications and applications .

Biological Activity

2-Amino-3-methyl-5-nitropyridine (2A3M5NP) is a nitrogen-based heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, which is known for its diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. This article delves into the biological activity of 2A3M5NP, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Molecular Structure:

  • Molecular Formula: C6H7N3O2
  • Melting Point: 256-260 °C

Key Functional Groups:

  • Amino Group (-NH2)
  • Nitro Group (-NO2)

The unique positioning of these functional groups on the pyridine ring influences its reactivity and biological activity.

The biological activity of 2A3M5NP is primarily attributed to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which may enhance its biological efficacy. Quantum chemical calculations have indicated that the electronic properties of 2A3M5NP play a critical role in its interaction with biological targets.

Biochemical Pathways

  • Reduction Mechanism: The reduction of the nitro group can produce reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, which are essential for synthesizing more complex biologically active molecules.

Biological Activities

The biological activities of 2A3M5NP have been explored in various studies, highlighting its potential as an antimicrobial and antiproliferative agent.

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. Research indicates that 2A3M5NP may exhibit similar effects through the following mechanisms:

  • Mechanism of Action: Nitro compounds are activated within microbial cells to form toxic intermediates that damage DNA and other cellular structures .
  • Case Study: In vitro studies have demonstrated that derivatives of nitropyridines show significant antibacterial activity against various pathogens, suggesting that 2A3M5NP could be a candidate for further development as an antimicrobial agent .

Antiproliferative Activity

Preliminary findings suggest that 2A3M5NP may possess antiproliferative properties:

  • Cell Line Studies: In studies involving cancer cell lines, compounds similar to 2A3M5NP have shown the ability to inhibit cell growth and induce apoptosis .
  • Mechanism: The proposed mechanism involves interference with cellular signaling pathways related to proliferation and survival.

Pharmacokinetics

Understanding the pharmacokinetics of 2A3M5NP is crucial for evaluating its therapeutic potential:

  • Absorption and Bioavailability: The melting point suggests moderate stability, which may influence absorption rates.
  • Metabolic Pathways: The compound's metabolism likely involves reduction and conjugation reactions leading to various metabolites that may have distinct biological activities.

Comparison with Related Compounds

To contextualize the activity of 2A3M5NP, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Amino-4-methyl-5-nitropyridineNitro group at position 5Antimicrobial and antiproliferative
2-Amino-5-nitropyridineLacks methyl groupEstablished antibacterial properties
MetronidazoleNitroimidazole derivativeWidely used antibiotic

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-3-methyl-5-nitropyridine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nitration of 3-methyl-2-aminopyridine intermediates or catalytic reduction of halogenated precursors (e.g., 2-amino-5-bromo-3-nitropyridine) using aluminum-nickel alloys under basic conditions . Optimization involves controlling reaction temperature (e.g., maintaining 60–80°C for nitration) and stoichiometric ratios of reagents (e.g., HNO₃/H₂SO₄ mixtures). Purity (>98%) is achievable through recrystallization in ethanol/water systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for aromatic proton signals at δ 8.2–8.5 ppm (pyridine ring) and methyl group resonance near δ 2.3 ppm .
  • IR Spectroscopy : Nitro group stretching vibrations appear at ~1520 cm⁻¹ and 1350 cm⁻¹. The amino group shows N-H stretches at ~3350 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 154.1 confirms the molecular weight (153.14 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category H315/H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (GHS H335) .
  • Spill Management : Collect spilled material in sealed containers; avoid dry sweeping to prevent aerosol formation .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) improve accuracy for nitro-group charge distribution .
  • Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring attack at the 5-position .

Q. What experimental and computational strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Discrepancies in melting points (e.g., 208–210°C vs. 80–82°C in analogs) may arise from polymorphic forms or residual solvents .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions and decomposition pathways .

Q. How does this compound serve as a precursor in synthesizing functionalized heterocycles, and what catalytic systems improve yields?

  • Methodological Answer :

  • Cross-Coupling Reactions : Use Pd/C or CuI catalysts for Buchwald-Hartwig amination to introduce aryl groups at the 2-amino position .
  • Reduction Pathways : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling access to diaminopyridine scaffolds .

Q. Data Contradiction and Validation

Q. Why do catalytic reduction yields of this compound derivatives vary across studies, and how can reproducibility be ensured?

  • Methodological Answer :

  • Catalyst Activation : Pre-reduce Pd/C catalysts under H₂ flow to remove surface oxides. Inconsistent yields often stem from catalyst poisoning by sulfur impurities .
  • Reaction Monitoring : Use in-situ FTIR or GC-MS to track nitro-group conversion and optimize reaction time .

Q. Reference Table: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₇N₃O₂
Molecular Weight153.14 g/mol
Melting Point208–210°C (pure form)
SolubilitySlightly soluble in ethanol
GHS HazardsH315, H319, H335

Properties

IUPAC Name

3-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPYUDJJBGYXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370314
Record name 2-Amino-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18344-51-9
Record name 2-Amino-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methyl-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-3-methyl-5-nitropyridine
2-Amino-3-methyl-5-nitropyridine
2-Amino-3-methyl-5-nitropyridine
2-Amino-3-methyl-5-nitropyridine
2-Amino-3-methyl-5-nitropyridine
2-Amino-3-methyl-5-nitropyridine

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